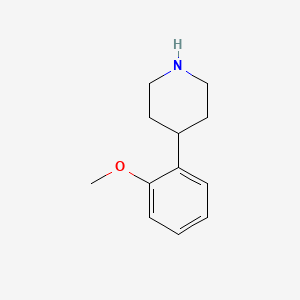

4-(2-Methoxyphenyl)piperidine

Description

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

The versatility of the piperidine nucleus allows for its incorporation into a vast array of therapeutic agents with diverse biological activities. ontosight.ai These include applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents. bohrium.comresearchgate.net The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. ontosight.aithieme-connect.com For instance, the introduction of chiral centers can significantly influence a molecule's interaction with protein-binding sites, enhancing biological activity and selectivity. thieme-connect.com Researchers continuously explore new synthetic methods to create substituted piperidines, which serve as crucial building blocks for novel drug candidates. nih.govmdpi.com

Contextualization of 4-(2-Methoxyphenyl)piperidine within the Piperidine Chemical Class

Within the extensive family of piperidine derivatives, this compound is a distinct compound characterized by a piperidine ring with a 2-methoxyphenyl group attached at the fourth position. cymitquimica.com This specific substitution pattern places it within the subclass of 4-arylpiperidines, which are of significant interest in medicinal chemistry. The hydrochloride salt of this compound is often used in research to enhance its solubility and stability. smolecule.com

The key structural features of this compound are the piperidine core, which provides a basic nitrogen atom and a flexible three-dimensional structure, and the 2-methoxyphenyl group. The placement of the methoxy (B1213986) (-OCH3) group at the ortho position of the phenyl ring is a critical feature that influences the compound's conformational preferences, electronic properties, and ultimately, its biological activity compared to its meta- or para-substituted analogs. smolecule.com The presence of the methoxy group can also affect lipophilicity and the molecule's ability to form hydrogen bonds, which are crucial for its interaction with biological targets like receptors and enzymes. chemimpex.com

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C12H17NO | C12H18ClNO smolecule.com |

| Molecular Weight | 191.27 g/mol | Not specified |

| Appearance | Not specified | Not specified |

| CAS Number | Not specified | 82212-04-2 smolecule.com |

Research Perspectives on this compound as a Chemical Scaffold

In medicinal chemistry, a chemical scaffold is a core structure of a molecule upon which various functional groups can be built to create a library of new compounds. This compound serves as a valuable scaffold for the development of novel therapeutic agents. chemimpex.comsmolecule.com Its structure is a key building block in the synthesis of more complex molecules designed to interact with specific biological targets. chemimpex.comevitachem.com

Research has demonstrated the utility of the this compound scaffold in generating compounds with potential applications in treating neurological disorders. evitachem.com For example, derivatives have been synthesized and evaluated for their affinity for dopamine (B1211576) D2 receptors, which are implicated in conditions like Parkinson's disease and schizophrenia. shd-pub.org.rsshd-pub.org.rs The piperidine portion of the scaffold can be modified, for instance, by N-alkylation or acylation, while the 2-methoxyphenyl group can be further substituted to explore structure-activity relationships (SAR). evitachem.comshd-pub.org.rs This systematic modification allows researchers to optimize ligand-receptor interactions, aiming to enhance efficacy and selectivity for the intended target. evitachem.com The adaptability of the this compound framework makes it a significant tool in lead optimization and the discovery of new drug candidates. chemimpex.comevitachem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAVSVBVHDLLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337798 | |

| Record name | 4-(2-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58333-75-8 | |

| Record name | 4-(2-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58333-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenyl Piperidine

Total Synthesis Approaches to 4-(2-Methoxyphenyl)piperidine

Total synthesis strategies for this compound primarily involve either the formation of the piperidine (B6355638) ring with the aryl substituent already incorporated or the attachment of the aryl group to a pre-existing piperidine scaffold.

A principal strategy for constructing the this compound framework is the reduction of a corresponding 4-(2-methoxyphenyl)pyridine (B3273799) precursor. Catalytic hydrogenation is a powerful and widely used method for the saturation of pyridine (B92270) rings to yield piperidines. asianpubs.org This approach benefits from the direct conversion of a stable aromatic heterocycle to the desired saturated ring system. The hydrogenation of the pyridine nucleus often requires elevated temperatures and significant hydrogen pressures, though advancements in catalysis aim to achieve these transformations under milder conditions. asianpubs.org

Another fundamental approach involves the intramolecular cyclization of a suitably functionalized acyclic amine precursor. nih.gov These methods, such as the aza-Prins cyclization or radical-mediated cyclizations, build the six-membered ring by forming a key carbon-nitrogen or carbon-carbon bond. nih.govorganic-chemistry.org For the synthesis of the target compound, this would entail designing a linear substrate that already contains the 2-methoxyphenyl group, which becomes the substituent at the 4-position upon ring closure.

Finally, derivatization of pre-existing piperidine structures, such as 4-piperidone, provides a versatile route. researchgate.net These methods utilize the carbonyl group of the piperidone as a synthetic handle to introduce the 2-methoxyphenyl group, for instance, through a Grignard reaction followed by reduction of the resulting tertiary alcohol and/or dehydration and subsequent hydrogenation.

The synthesis of complex molecules relies on the efficient preparation of key building blocks and intermediates. In many synthetic routes leading to the title compound, 2-methoxybenzyl chloride serves as a crucial electrophile for introducing the 2-methoxybenzyl moiety.

2-Methoxybenzyl chloride is a versatile intermediate in organic synthesis. A common and efficient laboratory method for its preparation is the direct conversion of 2-methoxybenzyl alcohol via reaction with a chlorinating agent, most notably thionyl chloride (SOCl₂). prepchem.com This transformation involves the substitution of the primary hydroxyl group with a chlorine atom.

The reaction is typically performed in an inert anhydrous solvent, such as dichloromethane, often under a nitrogen atmosphere and at reduced temperatures to control reactivity. prepchem.com A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is frequently added to the reaction mixture. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which can prevent acid-sensitive side reactions and drive the equilibrium towards the product. The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol's hydroxyl group attacks the electrophilic sulfur atom of the thionyl chloride. A representative synthesis can achieve a high yield of the crude product.

| Reactant | Reagent | Base (optional) | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxybenzyl Alcohol | Thionyl Chloride (SOCl₂) | Triethylamine | Anhydrous Dichloromethane | 0 °C to Room Temp | ~96% |

The final assembly of this compound often involves either nucleophilic substitution reactions under basic conditions or transition-metal-catalyzed cross-coupling reactions.

Base-mediated reactions involving the piperidine nucleus are fundamental transformations. A classic example is the N-alkylation of piperidine with an alkyl halide, such as a substituted benzyl (B1604629) chloride. In this reaction, the nitrogen atom of the piperidine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The role of the base is to neutralize the acid (e.g., HCl) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. researchgate.net

It is important to note that this direct alkylation of piperidine itself leads to substitution on the nitrogen atom, yielding N-substituted piperidines. For example, reacting piperidine with 2-methoxybenzyl chloride under these conditions would produce N-(2-methoxybenzyl)piperidine, not the C4-substituted target compound. The synthesis of 4-substituted piperidines via base-mediated alkylation requires starting with a more complex piperidine derivative, such as a 4-piperidone, to direct the reaction to the C4 position via an enolate intermediate.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a preeminent example. organic-chemistry.orglibretexts.org This reaction is widely employed for the synthesis of 4-arylpiperidines, creating the bond between the C4 position of the piperidine ring and the C1 position of the aryl ring. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.org To synthesize this compound, two primary combinations of reactants are possible:

A piperidine-derived organoboron reagent (e.g., N-protected piperidine-4-boronic acid or its pinacol (B44631) ester) coupled with a 2-methoxyphenyl halide (e.g., 2-bromoanisole (B166433) or 2-iodoanisole).

A 2-methoxyphenyl-derived organoboron reagent (e.g., 2-methoxyphenylboronic acid) coupled with a piperidine derivative bearing a leaving group at the 4-position (e.g., N-protected 4-bromopiperidine (B2556637) or 4-triflyloxypiperidine).

The reaction requires a palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex such as Pd(PPh₃)₄ or PdCl₂(dppf). organic-chemistry.orgorganic-chemistry.org The choice of ligand associated with the palladium center is critical and can influence reaction efficiency and scope. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. harvard.eduyonedalabs.com The reaction is typically conducted in a variety of organic or aqueous/organic solvent systems. harvard.edu

| Component | Examples | Function | Reference |

|---|---|---|---|

| Piperidine Substrate | N-Boc-4-bromopiperidine, N-Boc-piperidine-4-boronic acid pinacol ester | Coupling Partner | organic-chemistry.org |

| Aryl Substrate | 2-Methoxyphenylboronic acid, 2-Bromoanisole | Coupling Partner | organic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Catalyzes C-C bond formation | organic-chemistry.orgharvard.edu |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt | Activates boronic acid for transmetalation | harvard.eduyonedalabs.com |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water mixtures | Reaction Medium | harvard.edu |

Reaction Conditions and Catalytic Systems in Primary Synthetic Routes

Derivatization and Analog Synthesis Strategies for this compound

The versatility of the this compound structure lies in its amenability to a variety of chemical transformations. These modifications are crucial for establishing structure-activity relationships (SAR) and for developing compounds with desired pharmacological profiles. The primary sites for derivatization are the secondary amine of the piperidine ring and the methoxyphenyl group.

Introduction of Substituents on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key handle for introducing a wide range of substituents, thereby modulating the compound's polarity, basicity, and steric bulk. Common strategies for N-substitution include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This is a fundamental transformation for introducing alkyl, benzyl, and other functionalized alkyl groups. The reaction typically involves the treatment of this compound with an appropriate alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). For instance, the synthesis of N-benzyl-4-(2-methoxyphenyl)piperidine can be achieved by reacting this compound with benzyl bromide in the presence of a suitable base.

Another powerful method for N-alkylation is reductive amination . This two-step, one-pot procedure involves the reaction of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This method is particularly useful for introducing more complex and functionalized substituents.

N-Acylation: The introduction of an acyl group to the piperidine nitrogen to form an amide is another common derivatization strategy. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid. These N-acyl derivatives can exhibit altered biological activities and metabolic stabilities compared to their N-alkyl counterparts.

N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the introduction of a variety of substituted and unsubstituted aryl and heteroaryl groups.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-4-(2-methoxyphenyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Substituted-4-(2-methoxyphenyl)piperidine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et3N) | N-Acyl-4-(2-methoxyphenyl)piperidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-4-(2-methoxyphenyl)piperidine |

Modifications of the Methoxyphenyl Moiety

The methoxyphenyl ring offers another avenue for structural modification, allowing for the introduction of various functional groups that can influence the compound's electronic properties and potential interactions with biological targets.

Demethylation: The methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, a common transformation in drug development to explore hydrogen bonding interactions and alter metabolic pathways. A standard method for demethylation involves treatment with strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr3). The resulting 4-(2-hydroxyphenyl)piperidine can serve as a precursor for further derivatization.

O-Alkylation and O-Acylation: The phenolic hydroxyl group of 4-(2-hydroxyphenyl)piperidine can be further modified through O-alkylation or O-acylation to introduce a variety of ether and ester functionalities, respectively.

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions. The position of substitution is directed by the existing methoxy and piperidine substituents. These modifications can significantly impact the electronic nature and steric profile of the molecule.

| Modification | Typical Reagents | Resulting Moiety |

| Demethylation | HBr, BBr3 | 2-Hydroxyphenyl |

| O-Alkylation | Alkyl halide, Base | 2-Alkoxyphenyl |

| Halogenation | NBS, NCS | Halogenated methoxyphenyl |

Chiral Synthesis and Stereoisomer Separation

Since the 4-position of the piperidine ring is a stereocenter when substituted asymmetrically, the synthesis and separation of individual enantiomers are often crucial for understanding their distinct pharmacological activities.

The development of enantioselective synthetic routes allows for the direct formation of a specific stereoisomer, avoiding the need for chiral resolution. Asymmetric catalytic hydrogenation of a corresponding pyridine precursor using a chiral catalyst is a potential strategy. Other approaches may involve the use of chiral auxiliaries or stereoselective cyclization reactions to construct the piperidine ring with the desired stereochemistry at the C4 position. While general methods for the asymmetric synthesis of substituted piperidines are known, specific applications to this compound derivatives are an area of ongoing research.

Formation of Salt Forms for Enhanced Research Utility (e.g., Hydrochloride)

For research purposes, particularly in biological assays, it is often advantageous to convert the free base of this compound and its derivatives into a salt form. Salt formation can improve a compound's solubility in aqueous media, enhance its stability, and facilitate its handling and purification.

The most common salt form is the hydrochloride salt. This is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane or isopropanol). The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration.

The synthesis of this compound hydrochloride can be achieved by reacting 2-methoxybenzyl chloride with piperidine in a solvent like toluene, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

Optimization of Synthetic Routes for Scalability in Research Applications

For a compound to be widely utilized in research, its synthesis must be amenable to scale-up. Optimization of synthetic routes focuses on several key aspects:

Cost-effectiveness: Utilizing readily available and inexpensive starting materials and reagents.

Efficiency: Maximizing reaction yields and minimizing the number of synthetic steps.

Safety: Avoiding the use of hazardous reagents and reaction conditions where possible.

Purification: Developing purification methods, such as crystallization, that are more scalable than chromatographic techniques.

Robustness: Ensuring that the reaction is reproducible and provides consistent yields and purity on a larger scale.

For the synthesis of this compound and its derivatives, this could involve exploring one-pot procedures, optimizing reaction conditions (temperature, concentration, reaction time), and developing efficient work-up and purification protocols. The development of scalable routes is essential for enabling extensive preclinical and clinical investigations.

Green Chemistry Principles in this compound Synthesis

Traditional synthetic routes to 4-arylpiperidines often rely on classic organometallic cross-coupling reactions (such as Suzuki or Negishi couplings) or the functionalization of pre-formed piperidone rings. nih.govnih.gov These methods, while effective, frequently involve the use of hazardous solvents, stoichiometric amounts of toxic reagents, and precious metal catalysts, leading to significant waste generation and high process mass intensity (PMI). unibo.it Green chemistry principles aim to mitigate these issues by designing processes that are safer, more energy-efficient, and generate minimal waste. mdpi.com

Catalysis is another core area for green innovation. The transition from homogeneous palladium catalysts, which can be difficult to remove from the final product, to reusable heterogeneous catalysts or base-metal catalysts (e.g., nickel, copper) can improve the sustainability of cross-coupling reactions used to form the aryl-piperidine bond. nih.gov Microwave-assisted synthesis is another technique that promotes green chemistry by significantly reducing reaction times and energy consumption compared to conventional heating methods. mdpi.com

| Principle | Traditional Approach | Green Chemistry Alternative |

|---|---|---|

| Solvent | Anhydrous THF, Dioxane, Toluene | Water, Ethanol, 2-MeTHF, or solvent-free conditions |

| Catalyst | Homogeneous Palladium catalysts (e.g., Pd(PPh₃)₄) | Heterogeneous/reusable catalysts (e.g., Pd on carbon), base-metal catalysts (Ni, Cu) |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, reduced reaction times |

| Process Design | Multi-step synthesis with isolation of intermediates | One-pot or telescoped reactions to improve atom economy and reduce waste |

| Reagents | Use of stoichiometric organoboranes or organozincs | Catalytic approaches, use of safer starting materials |

Biocatalytic Approaches to Piperidine Derivatives

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally benign conditions (typically in aqueous media at ambient temperature and pressure). acs.org While specific biocatalytic routes for this compound are not extensively documented, research on analogous structures demonstrates the immense potential of this technology. chemistryviews.orgchemrxiv.org

Other enzymatic classes are also being explored for piperidine synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been immobilized on magnetic nanotubes to catalyze multicomponent reactions, yielding clinically valuable piperidines. rsc.org This immobilized biocatalyst proved to be reusable for up to ten cycles without significant loss of activity. Additionally, hydroxylase enzymes are being used for the selective C-H oxidation of piperidine rings. chemistryviews.org This functionalization provides a handle for subsequent chemical modifications, such as radical cross-coupling reactions, enabling the modular and enantioselective construction of complex piperidine derivatives. chemistryviews.orgchemrxiv.org These approaches offer a powerful pathway to create chiral or functionalized versions of this compound that would be challenging to produce via traditional chemistry.

| Enzyme Class | Specific Enzyme Example | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Oxidoreductases | Amine Oxidase / Ene Imine Reductase | Asymmetric dearomatization of activated pyridines | Synthesis of chiral piperidines like Preclamol with high enantiomeric excess (96% ee). | acs.org |

| Hydrolases | Candida antarctica Lipase B (CALB) | Multicomponent reaction | Immobilized enzyme acts as a reusable catalyst for piperidine synthesis in high yields. | rsc.org |

| Hydroxylases | trans-4-proline hydroxylase (trans-P4H) | Biocatalytic C-H Oxidation | Introduces hydroxyl groups into piperidine rings, enabling further functionalization. | chemistryviews.org |

Flow Chemistry Applications in Piperidine Synthesis

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. drreddys.com This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, precise control over reaction parameters, and streamlined scalability. mdpi.comeuropa.eu These features are particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs), including 4-arylpiperidines.

A typical multi-step batch synthesis of this compound can be redesigned as an integrated, continuous flow process. drreddys.com Individual steps such as a cross-coupling reaction, N-deprotection, and subsequent functionalization or hydrogenation can be "telescoped" by linking multiple reactor modules in sequence. nih.gov This approach eliminates the need for manual handling and purification of intermediates, which reduces waste, shortens production time, and minimizes operator exposure to potent or hazardous compounds.

The use of packed-bed reactors containing immobilized catalysts or scavenger resins is a key enabling technology in flow synthesis. rsc.org For example, a palladium-catalyzed coupling reaction could be performed by flowing the reagent streams through a heated column packed with a supported palladium catalyst. The product stream would then flow directly into a second module containing a scavenger resin to remove any unreacted starting materials or byproducts before proceeding to the next reaction step. Flow electrosynthesis has also been demonstrated for the functionalization of N-formylpiperidine, providing a scalable method to introduce substituents at the 2-position of the piperidine ring. nih.gov The combination of these techniques allows for the automated, end-to-end synthesis of complex molecules, transforming how compounds like this compound can be manufactured. researchgate.netmdpi.com

| Step | Reaction | Flow Reactor Type | Key Parameters |

|---|---|---|---|

| 1 | Suzuki Coupling of N-Boc-4-piperidone enol triflate with 2-methoxyphenylboronic acid | Heated Packed-Bed Reactor with immobilized Pd catalyst | Temperature, residence time, stoichiometry |

| 2 | In-line Purification | Column with Scavenger Resin | Removal of excess boronic acid and Pd traces |

| 3 | Catalytic Hydrogenation of the double bond | H-Cube® or similar hydrogenation reactor with H₂ gas | Pressure, temperature, catalyst cartridge (e.g., Pd/C) |

| 4 | Acid-catalyzed N-Boc Deprotection | Coil Reactor with in-line acid quenching | Introduction of TFA or HCl stream, followed by a base stream for neutralization |

Pharmacological Characterization and Biological Activities of 4 2 Methoxyphenyl Piperidine

Receptor Binding and Ligand Interactions

The 4-arylpiperidine scaffold is a common motif in a wide range of biologically active compounds. The nature and position of substituents on both the phenyl ring and the piperidine (B6355638) nitrogen are critical in determining the affinity and selectivity for various receptors.

Direct studies on the NMDA receptor antagonism of 4-(2-Methoxyphenyl)piperidine are not extensively detailed in the current body of scientific literature. However, research into structurally similar compounds, such as derivatives of 4-benzylpiperidine, indicates that the 4-arylpiperidine scaffold is a viable backbone for developing NMDA receptor antagonists. For instance, RMI-10608, a derivative of 4-benzylpiperidine, was identified for its NMDA antagonist properties. This suggests that the core piperidine structure, when appropriately substituted in the 4-position with an aromatic ring, can confer activity at the NMDA receptor complex. The specific influence of the 2-methoxy substitution on the phenyl ring in this compound on NMDA receptor affinity and selectivity remains an area for further investigation.

While this compound itself is not extensively characterized as a serotonin (B10506) receptor ligand, the closely related scaffold, 1-(2-methoxyphenyl)piperazine (B120316), is a well-known and potent ligand for serotonin receptors, particularly the 5-HT1A subtype. This has led to the development of numerous research tools and clinical candidates.

In the piperidine class, conformational restriction of phenethylamine-based serotonergic ligands by incorporating the side chain into a piperidine ring has been explored. For example, studies on 2,5-dimethoxyphenylpiperidines have shown selective agonist activity at the 5-HT2A receptor. Specifically, constraining the flexible side chain of 2C-TFM, a potent 5-HT2A and 5-HT2C partial agonist, into a piperidine ring resulted in compounds with altered potency and selectivity. The (S)-enantiomer of one such piperidine derivative showed only a 4-fold drop in agonist potency at the 5-HT2A receptor while losing measurable efficacy at the 5-HT2C receptor, demonstrating that the piperidine scaffold can impart subtype selectivity.

| Compound | Receptor Target | Activity | Potency (EC50) |

| (S)-11 (A 2,5-dimethoxyphenylpiperidine derivative) | 5-HT2A | Agonist | 4-fold drop vs. 2C-TFM |

| (S)-11 (A 2,5-dimethoxyphenylpiperidine derivative) | 5-HT2C | No measurable efficacy | N/A |

This table presents data for a related 2,5-dimethoxyphenylpiperidine compound to illustrate the role of the piperidine scaffold in serotonin receptor activity.

The 4-arylpiperidine framework is a key structural element in many dopamine (B1211576) receptor ligands. Research has particularly focused on developing selective ligands for the D4 receptor subtype, which is implicated in various central nervous system disorders.

Structure-activity relationship (SAR) studies on novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have identified compounds with exceptional binding affinity and selectivity for the D4 receptor. One compound in this series displayed a Ki of 0.3 nM for the D4 receptor, with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). Further investigations into a series of 4-substituted piperidines identified a 4-benzyl derivative as a potent and selective D4 receptor ligand. Another study highlighted that the piperidine scaffold is a key component in potent modulators of the sigma-1 receptor, a receptor system that shares some pharmacophoric overlap with the D4 receptor. These findings underscore the utility of the 4-arylpiperidine scaffold in designing highly selective D4 receptor antagonists.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

| 4,4-Difluoropiperidine ether derivative (14a) | Dopamine D4 | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 |

| 4-Phenyl-1,2,3,6-tetrahydropyridine derivative (19) | Dopamine D4 | pKi = 8.82 | D2/D4 = 380, D3/D4 = 162 |

This table shows binding data for related 4-substituted piperidine derivatives at dopamine receptors.

The 4-arylpiperidine moiety is also found in compounds targeting alpha-1 (α1) adrenergic receptors. For example, the 4-oxospiro[benzopyran-2,4'-piperidine] ring system has been chemically modified to produce potent and selective α1a-adrenergic receptor antagonists. These compounds have demonstrated high affinity, with binding values of less than 1 nM, and over 25-fold selectivity for the α1a subtype over other α1 receptor subtypes. This highlights the potential for the piperidine core structure to be adapted for potent and selective antagonism of adrenergic receptors. While direct data for this compound is not available, the established role of the 4-arylpiperidine structure in α1-antagonism is significant.

The 4-arylpiperidine scaffold is a classic structure in opioid pharmacology, most famously represented by meperidine and the fentanyl series of μ-opioid receptor (MOR) agonists. Tramadol is another example, being a 4-phenyl-piperidine analogue of codeine with partial μ-agonist activity.

Extensive research has been conducted on N-substituted 4-(3-hydroxyphenyl)piperidines. Unlike many opioids where the N-substituent determines agonist versus antagonist activity, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are generally pure opioid receptor antagonists. The orientation of the 4-aryl group (equatorial versus axial) is considered critical for conferring these antagonist properties. These studies show that the 4-arylpiperidine core is highly versatile, capable of producing both potent agonists and pure antagonists at opioid receptors depending on the substitution pattern on the piperidine ring and the nitrogen atom.

| Compound Class | Receptor Target | Functional Activity |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | μ, κ, δ Opioid Receptors | Pure Antagonist |

| 4-Phenyl piperidine scaffold (e.g., Loperamide analogs) | μ Opioid Receptor | Agonist |

This table summarizes the functional activities of different classes of 4-arylpiperidine derivatives at opioid receptors.

Mechanism of Action Elucidation

The mechanism of action of this compound has not been explicitly detailed in published research. However, based on the known activities of the 4-arylpiperidine and 1-arylpiperazine classes of compounds, a number of potential mechanisms can be inferred.

Molecular Target Identification and Validation

The primary molecular targets for arylpiperidine and arylpiperazine derivatives are often G-protein coupled receptors (GPCRs), particularly those for neurotransmitters such as serotonin, dopamine, and adrenaline.

Derivatives of the closely related 1-(2-methoxyphenyl)piperazine are well-documented ligands for serotonin and dopamine receptors. Specifically, they have shown affinity for the 5-HT1A, 5-HT2A, and dopamine D2 receptor subtypes. It is therefore plausible that this compound would also interact with these receptors. Furthermore, studies on other 4-arylpiperidines have identified them as agonists for the 5-HT2C receptor. nih.gov N-aryl-piperidine derivatives have also been investigated as potent agonists for the human histamine (B1213489) H3 receptor. nih.gov

While direct binding studies on this compound are not available, the unique positioning of the methoxy (B1213986) group on the phenyl ring is expected to significantly influence its binding affinity and selectivity for various molecular targets compared to its analogs. smolecule.com

Table 1: Potential Molecular Targets for this compound Based on Analog Studies

| Receptor Family | Specific Subtype | Predicted Interaction |

| Serotonin | 5-HT1A | Ligand |

| Serotonin | 5-HT2A | Ligand |

| Serotonin | 5-HT2C | Agonist |

| Dopamine | D2 | Ligand |

| Histamine | H3 | Agonist |

This table is predictive and based on the activities of structurally related compounds.

Signal Transduction Pathway Modulation

Given the likely interaction of this compound with various GPCRs, it is anticipated to modulate intracellular signal transduction pathways. For instance, the activation of 5-HT7 receptors by arylpiperazine derivatives has been shown to result in the long-lasting inhibition of cAMP signaling. nih.gov Should this compound bind to and activate similar receptors, a corresponding modulation of the adenylyl cyclase/cAMP pathway would be expected.

Furthermore, the broader class of piperidine derivatives has been shown to affect a variety of signaling pathways, including those involving mitogen-activated protein kinases (MAPK). clinmedkaz.org However, without direct experimental evidence, the specific pathways modulated by this compound and the nature of this modulation (i.e., activation or inhibition) remain speculative.

Enzyme Inhibition Profiles

While the primary targets of many arylpiperidines are receptors, some derivatives have been shown to exhibit enzyme inhibitory activity. For example, various piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govijnrd.org Other studies have explored piperidine-containing compounds as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net

Transporter Modulation

The modulation of neurotransmitter transporters is another key mechanism of action for many centrally acting drugs. nih.govwikipedia.org Structurally related (bisarylmethoxy)butylpiperidine analogues have been identified as inhibitors of neurotransmitter transporters with activity at dopamine receptor sites. nih.gov These compounds can interfere with the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) from the synaptic cleft, thereby prolonging their action. Given the structural similarities, it is conceivable that this compound could also interact with and potentially inhibit one or more of these transporter proteins. However, in the absence of direct experimental data, this remains a hypothetical mechanism.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 4-arylpiperidine scaffold, SAR studies have provided valuable insights into the requirements for affinity and selectivity at various biological targets.

Influence of Piperidine Ring Substituents on Biological Activity

Substituents on the piperidine ring of 4-arylpiperidines can have a profound impact on their pharmacological profile. The nature, size, and stereochemistry of these substituents can influence receptor binding, functional activity, and pharmacokinetic properties.

For instance, in a series of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines studied for their activity at the 5-HT2C receptor, the substituents on the piperidine ring were found to be critical for agonist activity. nih.gov The introduction of a methylene (B1212753) group at the 4-position of 2-arylpiperidines has been explored as a means to create functionalizable derivatives for use as building blocks in drug discovery. acs.org

Furthermore, the conformational restriction imposed by the piperidine ring itself is considered a key factor in conferring specificity for certain receptors, as seen in the case of N-aryl-piperidine derivatives targeting the histamine H3 receptor. nih.gov Modifications to the piperidine ring, such as the introduction of additional functional groups or altering its stereochemistry, can therefore be used to fine-tune the biological activity of 4-arylpiperidine derivatives. However, specific SAR studies detailing the effects of various substituents on the piperidine ring of this compound are not currently available.

Role of the Methoxyphenyl Group in Receptor Affinity and Selectivity

The 2-methoxyphenyl group attached to the piperidine or piperazine (B1678402) ring is a critical pharmacophore that significantly influences the binding affinity and selectivity of these compounds for various receptors, particularly within the central nervous system. This moiety is a recurring feature in a multitude of ligands designed to target serotonergic and dopaminergic systems.

Research has consistently shown that the presence of the 2-methoxyphenyl group is a key structural requirement for high affinity at serotonin 5-HT1A receptors. The (2-methoxyphenyl)piperazine motif is considered indispensable for delivering highly potent 5-HT1A ligands. Its inclusion in various molecular scaffolds consistently yields compounds with binding affinities in the low nanomolar range. For instance, derivatives incorporating this group have demonstrated high selectivity for the 5-HT1A receptor, which is implicated in conditions like anxiety and depression.

In addition to its role in serotonergic receptor binding, the 2-methoxyphenyl group is crucial for affinity towards dopamine receptors. Structure-activity relationship (SAR) studies have identified this moiety as a key component for achieving high affinity for the dopamine D2 receptor (D2R). Furthermore, modifications to the 2-methoxyphenyl-piperazine scaffold have been a successful strategy for developing ligands with high affinity and improved selectivity for the dopamine D3 receptor, a target for treating various neurological and psychiatric disorders. The precise positioning of the methoxy group at the ortho- position of the phenyl ring is often vital for optimal interaction with the receptor's binding pocket.

The influence of the methoxyphenyl group extends to selectivity between different receptor subtypes. For example, in the development of dopamine D3 receptor ligands, the 2-OCH3-phenyl piperazine structure has been systematically modified to enhance selectivity over the D2 subtype. This strategic chemical modification underscores the group's importance in fine-tuning the pharmacological profile of a ligand, guiding its interaction towards a specific therapeutic target while minimizing off-target effects.

Impact of Linker Lengths and Moieties on Pharmacological Profile

For dopamine D3 receptor ligands, the conformation and length of the aliphatic or aryl spacers are crucial for selectivity. Studies have shown that an extended and more linear conformation of the linker is beneficial for achieving D3 receptor selectivity over the D2 subtype. The length of the alkyl chain, often a butyl chain, has been identified as optimal for high-affinity D3 binding. For example, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, variations in the spacer length had a significant impact on D3 affinity and selectivity.

Similarly, in the context of sigma (σ) receptors, linker elongation has been shown to improve selectivity. In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongating the alkyl tether enhanced selectivity for σ₁ receptors over 5-HT2B receptors. This demonstrates that adjusting the distance between key pharmacophoric elements can effectively tune the compound's interaction with different receptor systems. The introduction of different moieties within the linker, such as hydroxyl groups or olefins, can also introduce specific interactions with the receptor, further refining affinity and selectivity.

The table below summarizes the impact of linker characteristics on receptor binding for derivatives containing the (2-methoxyphenyl)piperazine/piperidine scaffold.

| Receptor Target | Optimal Linker Characteristics | Observed Effect | Reference |

| Dopamine D3 | Extended, linear conformation (e.g., 4-6 atom chains) | Crucial for D3 vs. D2 selectivity; (Sub)nanomolar D3 affinity | |

| Sigma σ₁ | Elongated alkyl tether | Improved selectivity for σ₁ receptors | |

| Serotonin 5-HT1A | Three-carbon atom linker | Facilitates high-affinity binding |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor that can profoundly influence biological activity. For compounds containing the this compound scaffold, the specific spatial orientation of substituents can dictate the affinity and selectivity for its target receptors. Chiral centers within the molecule, including those in the linker or other appended structures, can lead to enantiomers or diastereomers with markedly different pharmacological properties.

A compelling example of this is found in the development of dopamine D3 receptor antagonists. Research into a series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with a hydroxyl group in the linker chain led to the identification of the first enantioselective D3 antagonists. The R- and S-enantiomers of compound 22 in the study displayed significant differences in their binding affinities. Notably, this enantioselectivity was more pronounced at the D3 receptor than at the D2 receptor, suggesting that specific stereochemical configurations are recognized differently by the binding pockets of these closely related receptor subtypes. This highlights the potential to enhance receptor selectivity by optimizing the stereochemistry of a ligand.

Molecular modeling and SAR studies suggest that these stereochemical preferences are due to specific interactions within the receptor's binding site. A particular enantiomer may position a key functional group for an optimal hydrogen bond or hydrophobic interaction that is not possible for its mirror image. This principle underscores the importance of synthesizing and testing stereoisomers individually, as the biological activity of a racemic mixture may mask the potent and selective effects of a single, more active isomer. The natural configuration of related compounds has often been found to be the most potent, suggesting that biological systems like transport proteins may also exhibit stereoselectivity.

Observed Biological Activities and Therapeutic Potential

Antihypertensive Activity

An extensive review of publicly available scientific literature does not yield specific research focused on the antihypertensive activity of this compound. While various piperidine derivatives have been investigated for a wide range of pharmacological effects, dedicated studies to characterize this particular compound's potential impact on blood pressure regulation are not prominently documented.

Anticancer Research and Potential

While specific studies focusing solely on this compound in anticancer research are limited, the broader class of piperidine-containing compounds is a significant area of investigation in oncology. The piperidine scaffold is a key pharmacophore found in numerous molecules with demonstrated cytotoxic and anti-proliferative properties against various cancer cell lines.

Research into different piperidine derivatives has revealed several mechanisms through which they exert their anticancer effects. These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.govfrontiersin.orgresearchgate.net

For instance, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed they could reduce the growth of multiple hematological cancer cell lines, including those from multiple myeloma, acute myeloid leukemia, and natural killer T-cell lymphoma. nih.gov These compounds were found to increase the mRNA expression of apoptosis-promoting genes. nih.gov Similarly, other piperidine derivatives, such as CLEFMA {4-[3,5-bis(2-chlorobezylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid}, have been recognized for their antiproliferative effects. frontiersin.org In colon cancer cell lines (HT29 and DLD-1), the derivative 2-amino-4-(1-piperidine)pyridine was found to inhibit cell proliferation by arresting the cell cycle in the G0/G1 phase. frontiersin.org

The research highlights the versatility of the piperidine ring in designing novel anticancer agents. The specific substitutions on the piperidine ring are crucial in determining the potency and selectivity of these compounds against different types of cancer.

Table 1: Examples of Anticancer Activity in Piperidine Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Mechanism of Action |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Multiple Myeloma (H929), AML (MV-4-11) | Suppression of cancer cell survival | Induction of apoptosis-promoting genes (p53, Bax) nih.gov |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of cell proliferation | Cell cycle arrest in G0/G1 phase frontiersin.orgnih.gov |

| 2-amino-4-(1-piperidine)pyridine | Colon Cancer (HT29, DLD-1) | Inhibition of proliferation, migration, and invasion | Cell cycle arrest in G0/G1 phase frontiersin.org |

| Halogenated Bis(benzylidene)-4-piperidone Curcuminoids | Melanoma (518A2), Colon Cancer (HCT116) | Elicited apoptosis, inhibited colony formation | Increased reactive oxygen species, cell cycle arrest nih.gov |

Research on Dissociative Anesthetic and Hallucinogenic Properties

Research into the dissociative and hallucinogenic properties relevant to the this compound structure is primarily centered on its close analog, Methoxphenidine (MXP), also known as 2-MeO-Diphenidine. researchgate.net The chemical name for MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, and it is classified as a dissociative substance of the diarylethylamine class. dbpedia.orgwho.intnih.gov

The primary mechanism of action for MXP and related diarylethylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govwww.gov.ukplos.org By blocking this receptor in the brain, these compounds disrupt excitatory neurotransmission, leading to the characteristic dissociative effects. www.gov.uk This mechanism is shared with other well-known dissociative anesthetics like Phencyclidine (PCP) and Ketamine. plos.org Pharmacological studies have determined the in vitro binding affinities (Ki) of MXP and its isomers for the PCP site within the NMDA receptor channel. nih.gov The 2-methoxy isomer (2-MXP) demonstrates potent affinity for the NMDA receptor. nih.gov

The antagonism of the NMDA receptor by these compounds is linked to profound alterations in perception, thought, and consciousness. The subjective effects reported by users include sensory hallucinations, tactile disconnection, and a feeling of detachment from one's body and environment. researchgate.nettaylorandfrancis.com At higher doses, these effects can progress to include out-of-body experiences, depersonalization, and derealization. who.int

In vivo animal studies, such as those measuring prepulse inhibition (PPI) of the startle reflex, are used to assess sensorimotor gating. Disruption of PPI is a characteristic effect of NMDA receptor antagonists and is thought to reflect the deficits in information processing that contribute to their dissociative and hallucinogenic effects. who.intplos.org Studies have shown that MXP produces significant disruptions in PPI, consistent with its classification as a dissociative agent. plos.org

Further research has shown that MXP is a relatively selective NMDA receptor antagonist, with only weak inhibitory effects on dopamine and norepinephrine transporters and almost no affinity for the serotonin transporter. nih.govplos.org

Table 2: NMDA Receptor Binding Affinities of Methoxphenidine Isomers and Reference Compounds

| Compound | Ki (nM) at NMDA Receptor |

| 2-MXP (Methoxphenidine) | 55 |

| 3-MXP | 27 |

| 4-MXP | 461 |

| Diphenidine (DPH) | 27 |

| Phencyclidine (PCP) | 59 |

| (+)-MK-801 | 3 |

Data sourced from Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. nih.gov

Preclinical Evaluation of 4 2 Methoxyphenyl Piperidine

In Vitro Pharmacological Studies

In vitro studies are fundamental to characterizing the pharmacological profile of a compound, providing insights into its efficacy, receptor binding affinity, and metabolic stability.

Cell-based assays are crucial for determining the functional activity of a compound at a cellular level. nuvisan.com These assays can elucidate whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor or if it modulates cellular pathways.

Despite a thorough review of the scientific literature, no specific cell-based efficacy or functional assay data for the compound 4-(2-Methoxyphenyl)piperidine could be identified. Research has been conducted on more complex molecules containing the (2-methoxyphenyl)piperazine moiety, which have been evaluated for their effects on various cellular systems. However, these findings are not directly applicable to the simpler this compound structure.

Radioligand binding assays are a standard method to determine the affinity of a compound for various receptors and transporters. This is a critical step in understanding a compound's potential mechanism of action and its selectivity profile.

Table 1: Radioligand Binding Affinity for a Structurally Related Analogue

| Compound Class | Receptor | Finding |

|---|---|---|

| N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues | 5-HT1A | No affinity or antagonistic activity reported nih.gov |

It is important to emphasize that this finding is for a structurally related but distinct class of compounds and may not be predictive of the binding profile of this compound itself.

The assessment of a compound's stability in the presence of metabolic enzymes, typically using liver microsomes, is a key component of preclinical evaluation. creative-bioarray.combioivt.com These assays predict the metabolic clearance of a compound, which is a determinant of its pharmacokinetic profile. creative-bioarray.combioivt.com

No studies detailing the enzymatic or metabolic stability of this compound were identified in the reviewed literature. Therefore, its susceptibility to phase I and phase II metabolism remains uncharacterized.

In Vivo Pharmacological Models

In vivo studies in animal models are essential to translate in vitro findings into a physiological context and to evaluate the potential therapeutic efficacy and pharmacodynamics of a compound.

Animal models of disease are used to assess the potential therapeutic effects of a compound. For a molecule with a piperidine (B6355638) scaffold, which is common in centrally acting agents, evaluation in rodent behavioral models for CNS activity or in pain models would be expected. nih.govijnrd.org

A comprehensive search of the scientific literature did not yield any in vivo studies evaluating the efficacy of this compound in animal models for CNS-related activities or for the assessment of analgesic properties. While other piperidine derivatives have been extensively studied in such models, there is a lack of data for this specific compound.

Pharmacodynamic studies aim to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. This includes elucidating the mechanism of action in a living organism.

Due to the absence of reported in vivo efficacy studies for this compound, there is currently no pharmacodynamic characterization available for this compound. Its effects on physiological or pathological processes in vivo have not been described in the scientific literature.

Pharmacokinetic Research (ADME)

The study of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its behavior in a biological system. Specific experimental ADME data for this compound are not extensively detailed in peer-reviewed publications.

No specific studies detailing the absorption characteristics of this compound were identified. However, the parent compound, piperidine, is known to be well absorbed through the gastrointestinal tract, skin, and by inhalation.

Information regarding the specific tissue distribution of this compound is not available in the current literature.

While direct metabolism studies on this compound are not published, the metabolic fate can be inferred from structurally related compounds, particularly those containing both a piperidine ring and a 2-methoxyphenyl group. For instance, studies on 2-Methoxydiphenidine (MXP), which shares these structural motifs, have identified key metabolic transformations. who.intoup.com

The primary metabolic pathways observed for MXP involve oxidation and demethylation. oup.com Analysis of biofluids from forensic cases involving MXP allowed for the characterization of several metabolites. oup.comresearchgate.net The main metabolite identified was a hydroxylated form of the parent compound, with evidence suggesting hydroxylation occurs on the piperidine ring. oup.com Additional metabolites included the O-desmethyl derivative and a further metabolite that was both hydroxylated and O-demethylated. oup.com These findings suggest that cytochrome P450 (CYP) enzymes are likely involved in its biotransformation. Specifically, O-demethylation is a common reaction catalyzed by enzymes such as CYP2D6. researcher.life

Based on these data from analogous compounds, the expected metabolic pathways for this compound would likely include:

Hydroxylation: Introduction of a hydroxyl (-OH) group, likely on the piperidine ring.

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety, resulting in a phenolic metabolite.

Combination Pathways: Subsequent hydroxylation of the O-demethylated metabolite.

| Metabolic Reaction | Description | Potential Resulting Metabolite | Supporting Evidence from Analogues |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl group to the piperidine ring. | Hydroxy-4-(2-methoxyphenyl)piperidine | Primary metabolite observed for 2-Methoxydiphenidine (MXP). who.intoup.com |

| O-Demethylation | Removal of the methyl group from the 2-methoxy group on the phenyl ring. | 4-(2-Hydroxyphenyl)piperidine | Observed as a metabolite of 2-Methoxydiphenidine (MXP). oup.com Common pathway for methoxy-containing phenylpiperidine compounds. researcher.life |

| Combined Oxidation | Both hydroxylation of the piperidine ring and O-demethylation of the methoxy group. | Hydroxy-4-(2-hydroxyphenyl)piperidine | Hydroxylated O-desmethyl-2-MXP has been detected. oup.com |

Specific studies on the excretion of this compound and its metabolites are not documented. For the parent compound, piperidine, the majority is excreted unchanged. Following metabolism, the more polar hydroxylated and demethylated metabolites of this compound would be expected to be eliminated primarily via the urine.

Preclinical Safety Assessment and Toxicology Research

Toxicological evaluation is critical for identifying potential hazards associated with a new chemical entity.

No specific genotoxicity studies for this compound have been published. However, data on the parent piperidine scaffold and other simple piperidine derivatives are available. The Ames test, or bacterial reverse mutation assay, is a standard initial screen for mutagenic potential. youtube.comyoutube.com Studies on the parent compound, piperidine, have shown it to be non-mutagenic in the Ames test using various Salmonella typhimurium strains, both with and without metabolic activation. nih.gov In contrast, another piperidine derivative, N-(2-Hydroxyethyl)piperidine, also yielded negative results in in-vitro genotoxicity assays. uzh.ch

While piperidine was negative in the Ames assay, it reportedly tested positive in the mouse lymphoma cell assay, which can detect a wider range of genetic damage. nih.gov This suggests that while the basic piperidine structure may not be a bacterial mutagen, further assessment in mammalian cell systems is warranted to fully characterize the genotoxic potential of its derivatives.

| Test System | Strain/Cell Type | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium | With and Without | Negative | nih.gov |

| E. coli Recombination Assay | E. coli | Not specified | Negative | nih.gov |

| Mouse Lymphoma Cell Assay | Mouse Lymphoma Cells | Without | Positive | nih.gov |

Reproductive and Developmental Toxicity Studies

Detailed searches of scientific and toxicological literature yielded no specific studies on the reproductive and developmental toxicity of this compound. Consequently, there is no available data regarding the potential effects of this compound on fertility, embryonic development, or prenatal and postnatal development in relevant animal models.

Repeated Dose Toxicity Studies

There are no publicly available studies that have investigated the effects of repeated or sub-chronic exposure to this compound. As a result, information regarding target organs for toxicity, dose-response relationships following repeated administration, and the no-observed-adverse-effect level (NOAEL) for this compound has not been established.

Organ System Toxicity Evaluation (e.g., neurotoxicity, cardiotoxicity, hepatotoxicity, renal toxicity)

A thorough review of existing literature found no specific evaluations of the organ system toxicity of this compound. There are no published studies detailing its potential for neurotoxicity, cardiotoxicity, hepatotoxicity, or renal toxicity.

Organ System Toxicity of this compound

| Toxicity Type | Findings |

|---|---|

| Neurotoxicity | No data available |

| Cardiotoxicity | No data available |

| Hepatotoxicity | No data available |

| Renal toxicity | No data available |

Drug-Drug Interaction Mechanisms

No preclinical or clinical studies investigating the drug-drug interaction mechanisms of this compound have been published. Therefore, its potential to act as an inhibitor or inducer of metabolic enzymes, such as the cytochrome P450 system, or as a substrate or inhibitor of drug transporters, remains unknown.

Mechanism-Based Toxicity Investigations

There is no available research into the mechanism-based toxicity of this compound. Investigations into its potential for reactive metabolite formation, mitochondrial toxicity, or other specific mechanisms of cellular injury have not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling of 4 2 Methoxyphenyl Piperidine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2-Methoxyphenyl)piperidine and its analogs, docking simulations are crucial for understanding how these ligands interact with the binding sites of various receptors, such as dopamine (B1211576) and adrenergic receptors.

Similarly, docking studies on arylpiperazine derivatives targeting alpha1-adrenergic receptors have helped to rationalize their activity and identify promising lead compounds for further investigation. nih.gov These computational models provide a structural basis for the observed biological data, guiding the design of new molecules with improved affinity and selectivity. nih.gov

Table 1: Key Interactions Identified in Molecular Docking of Arylpiperazine/Piperidine (B6355638) Ligands

| Interaction Type | Interacting Group on Ligand | Receptor Residue Example | Receptor Target Example |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid (Asp) | Dopamine D2 Receptor |

| Hydrogen Bond | Methoxy (B1213986) Group Oxygen | Serine (Ser), Threonine (Thr) | Various GPCRs |

| Hydrophobic | Phenyl Ring | Phenylalanine (Phe), Leucine (Leu) | Alpha1-Adrenergic Receptor |

This table is illustrative, based on common interactions found for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method allows researchers to assess the stability of binding poses predicted by molecular docking and to analyze the conformational changes in both the ligand and the receptor upon binding. nih.gov

For ligands related to this compound, MD simulations have been used to confirm the stability of their interaction with targets like the dopamine D2 receptor and alpha1-adrenergic receptors. nih.govnih.gov These simulations can reveal how the ligand settles into the binding pocket and how water molecules might mediate interactions, providing a more realistic and dynamic picture than static docking poses.

Furthermore, conformational analysis is critical for understanding the piperidine ring itself, which typically adopts a stable chair conformation. nih.govias.ac.in However, depending on the substituents and its environment, other conformations, such as boat or twist-boat, could be accessible. ias.ac.in The conformational behavior of the piperidine ring and the relative orientation of the 2-methoxyphenyl group are key determinants of a molecule's ability to fit into a receptor's binding site and, consequently, its biological activity. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can be built to predict the potency of new, unsynthesized molecules. physchemres.org

For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

These descriptors are then correlated with experimentally determined biological activity (e.g., receptor binding affinity, IC50) using statistical methods. The resulting QSAR model can highlight which properties are most important for activity. For example, studies on related pharmacophores have shown that extending the molecule with more linear spacers can be crucial for selectivity between different receptor subtypes, such as dopamine D2 and D3 receptors. nih.govnih.gov Such insights are invaluable for guiding the synthesis of more potent and selective compounds. mdpi.comrutgers.edu

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a this compound-based ligand would typically include features like a hydrogen bond acceptor (the methoxy oxygen), a hydrophobic aromatic region (the phenyl ring), and a positive ionizable feature (the piperidine nitrogen).

Pharmacophore models are developed based on the structures of known active ligands. nih.gov These models serve as 3D search queries to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. They are also used to understand receptor selectivity; by comparing the pharmacophore models for different receptors (e.g., D2 vs. D3), researchers can identify the key features responsible for selective binding. nih.gov This knowledge allows for the rational design of new ligands with a desired selectivity profile. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can become a drug, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. researchgate.net For this compound and its analogs, computational models can predict a range of crucial pharmacokinetic parameters. nih.govrsc.org

These predictions are often based on large datasets of existing experimental data and utilize machine learning algorithms. mdpi.com The use of online servers and specialized software allows for rapid assessment of a compound's drug-likeness. nih.gov

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

| ADME Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| P-glycoprotein Substrate | No | Less likely to be removed from cells by efflux pumps |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Yes | Can potentially act on targets in the central nervous system |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme |

| Excretion | ||

| Total Clearance | Low | Indicates slower elimination from the body |

This is an example table illustrating the types of predictions made. Actual values would be determined by specific software.

Computational Toxicology and Toxicity Prediction

Predicting potential toxicity is a critical step in drug development. Computational toxicology uses computer models to forecast the likelihood of a compound causing adverse effects, such as mutagenicity, carcinogenicity, or organ toxicity. mdpi.com

For compounds like this compound, QSAR-based models can predict various toxicity endpoints. These models are built by correlating structural features with known toxicological data. For instance, specific structural alerts (fragments known to be associated with toxicity) can be identified. Online platforms like Pre-ADMET can be used to predict outcomes for tests like the Ames test (mutagenicity) and to assess carcinogenicity in rodents. nih.gov Early identification of potential liabilities allows chemists to modify the structure to mitigate these risks, leading to the development of safer drug candidates.

Applications in Medicinal Chemistry and Drug Discovery

4-(2-Methoxyphenyl)piperidine as a Chemical Probe for Biological Research

Chemical probes are essential tools for dissecting complex biological processes and validating drug targets. The this compound scaffold has been incorporated into molecules designed specifically for this purpose. For instance, a series of sixteen new 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized to serve as probes for mapping the arylpiperazine binding site of the dopamine (B1211576) D2 receptor (D2 DAR). nih.gov These compounds allow researchers to investigate the structural requirements for ligand binding and receptor activation. nih.gov

Similarly, derivatives containing the closely related (2'-methoxyphenyl)piperazine core have been developed as ligands for studying the serotonin (B10506) 5-HT1A receptor. nih.gov The synthesis of an iodinated version, p-MPPI, created a new tool for radioligand assays, which are crucial for quantifying receptor density and affinity in biological tissues. nih.gov These examples highlight how the this compound framework contributes to the creation of specialized molecular probes that help elucidate the function of key neurological receptors.

Table 1: Examples of Chemical Probes Based on the (2-Methoxyphenyl)piperidine/piperazine (B1678402) Scaffold

| Probe Class | Target Receptor | Research Application | Reference |

|---|---|---|---|

| Substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 (D2 DAR) | Mapping of the arylpiperazine binding site | nih.gov |

| p-MPPI (iodinated derivative) | Serotonin 5-HT1A | Radioligand binding assays for receptor characterization | nih.gov |

Utility as a Synthetic Intermediate for Bioactive Molecules

The piperidine (B6355638) ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals, playing a crucial role in the design of drugs for a wide range of diseases. mdpi.comnih.gov this compound serves as a valuable synthetic intermediate, or building block, for constructing more complex and potent bioactive molecules. Its structure provides a robust anchor that can be chemically modified at the piperidine nitrogen to introduce diverse functional groups and modulate pharmacological activity.

Research has demonstrated its utility in the synthesis of ligands targeting various receptors. For example, it has been incorporated into the structure of dopaminergic ligands, where the 4-arylpiperidine core is a key pharmacophoric element for achieving high affinity at the dopamine D2 receptor. nih.gov In other studies, the related arylaminopiperidine moiety has been used to synthesize analogues of WAY100635, a well-known 5-HT1A antagonist, demonstrating the scaffold's adaptability in exploring structure-activity relationships (SAR) for different biological targets. nih.gov The piperidine scaffold is also a component in molecules designed as histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with identifying a "lead compound"—a molecule that demonstrates a desired biological activity and serves as a starting point for optimization. slideshare.netdanaher.com The this compound scaffold has been central to such discovery efforts.

A clear example is the development of novel dopaminergic ligands. In one study, a series of sixteen compounds based on the 1-(2-methoxyphenyl)piperazine (B120316) and piperidine core were synthesized and evaluated for their binding affinity to the D2 dopamine receptor. nih.gov This systematic approach, a hallmark of lead identification, allowed researchers to explore how different substituents on the phenethyl and piperidine components affected receptor affinity. nih.gov The investigation led to the identification of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine as the most active compound in the series, with a high affinity (Ki = 54 nM), marking it as a promising lead for further development. nih.gov

Once a lead is identified, lead optimization involves chemically modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com This iterative process relies on understanding the SAR, often aided by computational methods like molecular docking, to design improved analogues. nih.govdanaher.com

Table 2: Lead Identification of a D2 Dopamine Receptor Ligand

| Compound | Core Structure | Key Substituent | D2 Receptor Affinity (Ki) | Role | Reference |

|---|---|---|---|---|---|

| Series of 16 analogues | 1-(2-methoxyphenyl)piperazine/piperidine | Varied | Varied | Initial Screening | nih.gov |

| Compound 25 | 1-(2-methoxyphenyl)-4-{[1-(phenethyl)piperidin-4-yl]methyl}piperazine | 3-nitrophenethyl | 54 nM | Identified Lead Compound | nih.gov |

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds by modifying the core structure (scaffold) or specific functional groups of a known active molecule. nih.govresearchgate.net These techniques aim to discover novel chemical entities with improved properties, such as enhanced potency, better ADMET profiles, or a distinct intellectual property position. nih.govuniroma1.it Bioisosteric replacement involves substituting a group with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net